N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. BRL-15572 has shown promise in the treatment of various psychiatric and neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Scientific Research Applications
Imaging Probe for 5-HT2A Receptors
N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as AC90179, has been studied as a potential imaging probe for 5-HT2A receptors in the brain. A study by Prabhakaran et al. (2006) explored synthesizing and evaluating [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide as a tracer for positron emission tomography (PET). However, the study found that despite its ability to cross the blood-brain barrier, it lacked tracer retention or specific binding, making it unsuitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Anticonvulsant and Pain-Attenuating Properties
The compound has shown potential in the field of neurology, particularly in relation to its anticonvulsant and pain-attenuating properties. King et al. (2011) reported that primary amino acid derivatives, including derivatives of N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, exhibited pronounced activities in whole animal anticonvulsant models and neuropathic pain models. These findings indicate that derivatives of this compound could be a novel class of anticonvulsants (King et al., 2011).
Brain Peripheral Benzodiazepine Receptors Imaging
In another study, the compound was evaluated for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. Briard et al. (2008) synthesized and tested two aryloxyanilides with high affinity for PBR, which included derivatives of N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide. These compounds showed potential effectiveness in imaging PBR in monkey brains, suggesting their potential use in human subjects (Briard et al., 2008).
Serotonin Type 2C Receptor Inverse Agonist
Dekeyne et al. (2012) studied a compound structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, named S32212, which acts as a serotonin type 2C receptor inverse agonist. This study highlighted its potential as an antidepressant, demonstrating various beneficial effects like reduced immobility time in rats, suppression of aggressive behavior, and normalization of sucrose intake in rats exposed to chronic stress (Dekeyne et al., 2012).
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-8-5-9-21(14-20)27-17-22(25)23-15-18-10-12-24(13-11-18)16-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQKHXNALUFCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.